![molecular formula C13H17N3O2S2 B2557716 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396888-41-7](/img/structure/B2557716.png)
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.42. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry and Material Science
The compound’s unique structure allows for polymerization, leading to the formation of functional materials. Researchers have synthesized polymers incorporating this unit, exploring their mechanical, thermal, and optical properties. Applications include organic light-emitting diodes (OLEDs), sensors, and conductive materials.
These applications highlight the versatility and potential impact of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in various scientific domains. Further research and collaboration will unlock its full potential and contribute to advancements in medicine, materials science, and renewable energy. 🌟
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(18,5-6-19-2)8-14-12(17)9-3-4-10-11(7-9)16-20-15-10/h3-4,7,18H,5-6,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTOKQSUKCYFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=NSN=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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